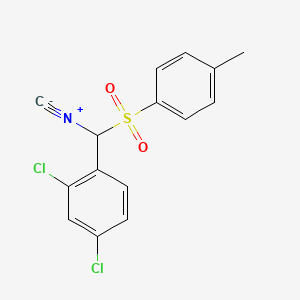

a-Tosyl-(2,4-dichlorobenzyl) isocyanide

Descripción

Overview of Isocyanides as Key Building Blocks in Organic Synthesis

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. vedantu.comwikipedia.org This unique arrangement, featuring a divalent carbon atom, imparts a distinct reactivity profile that is profoundly different from most other functional groups in organic chemistry. kirj.ee The isocyanide carbon can act as both a nucleophile and an electrophile, a duality that makes these compounds exceptionally useful in the synthesis of a wide array of other molecules. tandfonline.com

This versatility is most prominently showcased in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.com Isocyanides are cornerstone reactants in some of the most famous MCRs, including the Ugi and Passerini reactions, which are widely used to create libraries of complex, drug-like molecules. wikipedia.orgtandfonline.commdpi.com Beyond MCRs, isocyanides participate in cycloadditions, insertion reactions, and act as potent ligands for transition metals, further broadening their synthetic utility. wikipedia.orgtandfonline.comtandfonline.com The electron-withdrawing nature of the isocyano group also enhances the acidity of protons on the adjacent carbon atom (the α-carbon), opening up another avenue of reactivity. tandfonline.com

Historical Development and Significance of Isocyanide Chemistry

The history of isocyanide chemistry began serendipitously in 1859 when W. Lieke synthesized the first isocyanide, allyl isocyanide, while attempting to alkylate silver cyanide. kirj.eetandfonline.commdpi.com However, the true nature of these compounds was not fully understood until the work of A. W. Hofmann and A. Gautier in 1867. tandfonline.commdpi.com For nearly a century, research into isocyanides was hampered by their notoriously foul odors and the limited availability of synthetic methods. wikipedia.orgmdpi.com

A significant turning point occurred in 1958 when Ivar Ugi and his colleagues developed a reliable method for synthesizing isocyanides by dehydrating N-substituted formamides. kirj.ee This breakthrough made isocyanides readily accessible to the broader chemical community. kirj.ee Just a year later, the introduction of the Ugi four-component reaction (U-4CR) revolutionized the field, demonstrating the immense potential of isocyanides in rapidly building molecular complexity. kirj.eemdpi.com Since then, isocyanide chemistry has expanded dramatically, finding applications in natural product synthesis, medicinal chemistry, and materials science. kirj.eechemicalbook.comacs.org The discovery of naturally occurring isocyanides, such as xanthocillin from Penicillium notatum, further underscored their importance. acs.orgrkmvccrahara.org

Contextualizing Substituted Arylmethyl Isocyanides in Contemporary Chemical Research

Within the vast family of isocyanides, arylmethyl isocyanides, which feature an isocyano group attached to a carbon that is also bonded to an aromatic ring, are of particular interest. The electronic and steric properties of the aryl ring can be systematically modified, allowing chemists to fine-tune the reactivity of the isocyanide. nih.gov

A pivotal development in this area was the creation of tosylmethyl isocyanide (TosMIC), an odorless, stable solid that combines the reactivity of an isocyanide with an activating tosyl (p-toluenesulfonyl) group. varsal.comst-andrews.ac.uk The tosyl group serves two critical functions: it significantly increases the acidity of the α-carbon, making it easy to deprotonate and use as a nucleophile, and it can act as a good leaving group in subsequent reactions. varsal.comst-andrews.ac.uk This combination of features makes TosMIC and its derivatives, including substituted arylmethyl variants, powerful reagents for synthesizing a diverse range of heterocyclic compounds like oxazoles, imidazoles, pyrroles, and triazoles. varsal.comchemicalbook.comorganic-chemistry.org The reaction of TosMIC with aldehydes and amines to form imidazoles, known as the van Leusen three-component reaction (vL-3CR), is a cornerstone of modern heterocyclic synthesis. organic-chemistry.org

Specific Research Significance of a-Tosyl-(2,4-dichlorobenzyl) Isocyanide within the Isocyanide Class

This compound is a specialized derivative of TosMIC. Its significance stems from the specific substitution pattern on the benzyl (B1604629) group. The presence of two chlorine atoms at the 2- and 4-positions of the aromatic ring has profound electronic and steric effects that modulate the reagent's reactivity compared to the parent TosMIC or other substituted analogs.

Compound Data

| Compound Name |

| This compound |

| Allyl isocyanide |

| Xanthocillin |

| Tosylmethyl isocyanide (TosMIC) |

Interactive Table: Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | 2,4-dichloro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂S |

| Molecular Weight | 340.2 g/mol |

| CAS Number | 952727-77-4 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)Cl)Cl)[N+]#[C-] |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIBEUGOSPSWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)Cl)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378065 | |

| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952727-77-4 | |

| Record name | 2,4-Dichloro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952727-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for A Tosyl 2,4 Dichlorobenzyl Isocyanide

Synthesis of Key Precursors and Intermediates

The successful synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide hinges on the efficient preparation of its core components: the 2,4-dichlorobenzyl moiety and the tosyl-containing group. These are then combined to form an intermediate that is subsequently converted to the final isocyanide product.

Synthesis and Functionalization of 2,4-Dichlorobenzyl Derivatives

The journey towards the target molecule typically begins with a suitable 2,4-dichlorobenzyl derivative. A common starting material is 2,4-dichlorobenzaldehyde (B42875). This aldehyde can undergo a reaction with formamide (B127407) and a tosyl precursor in a multi-component reaction to form the N-substituted formamide intermediate necessary for isocyanide synthesis. orgsyn.org

Alternatively, 2,4-dichlorobenzyl halides, such as 2,4-dichlorobenzyl bromide or chloride, can serve as precursors. These halides can be synthesized from 2,4-dichlorotoluene through radical halogenation or from 2,4-dichlorobenzyl alcohol. These benzyl (B1604629) halides are reactive intermediates that can be used in subsequent steps to introduce the benzyl group. organic-chemistry.org

Preparation of Tosyl-Containing Moieties

The tosyl (p-toluenesulfonyl) group is a critical component of the target molecule. The primary precursor for this group is p-toluenesulfinic acid or its sodium salt. orgsyn.org Sodium p-toluenesulfinate is a commercially available and stable solid. chemicalbook.comchemicalbook.com If needed, p-toluenesulfinic acid can be prepared by the acidification of its sodium salt. orgsyn.org This reagent is a key building block in the formation of the α-tosyl group attached to the benzyl carbon.

Isocyanide Formation Protocols for α-Tosyl-(2,4-dichlorobenzyl) Isocyanide

The final and most crucial step in the synthesis is the formation of the isocyanide functional group. This is most commonly achieved through the dehydration of a corresponding N-substituted formamide.

Dehydration of N-Substituted Formamides

The most established route for the synthesis of α-tosyl isocyanides is the dehydration of an N-(α-tosyl-substituted-benzyl)formamide intermediate. orgsyn.orgresearchgate.net This precursor, N-(α-Tosyl-(2,4-dichlorobenzyl))formamide, would be synthesized first. A general and efficient method for preparing such substituted tosylmethyl formamides has been developed, which are then readily converted to the corresponding isocyanides. orgsyn.orgresearchgate.net

The dehydration step is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base, commonly triethylamine (B128534) (Et₃N), in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane. chemicalbook.comnih.govchemicalbook.com The reaction is usually performed at low temperatures (e.g., 0 °C) to control its exothermicity. chemicalbook.comnih.gov

A plausible reaction scheme based on the synthesis of the analogous 2,4-difluoro compound is as follows: N-(α-Tosyl-(2,4-dichlorobenzyl))formamide is dissolved in anhydrous THF, and phosphorus oxychloride is added. The mixture is then cooled, and triethylamine is added dropwise, maintaining a low temperature. chemicalbook.com After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a period to ensure completion. nih.govchemicalbook.com An aqueous workup followed by extraction and purification would yield the desired α-Tosyl-(2,4-dichlorobenzyl) isocyanide. chemicalbook.com

Table 1: Reagents and Conditions for Dehydration of N-substituted Formamides

| Reagent | Role | Typical Solvent | Temperature | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Dehydrating Agent | Dichloromethane, THF | 0 °C to room temp. | chemicalbook.comnih.govchemicalbook.com |

| Triethylamine (Et₃N) | Base | Dichloromethane, THF | 0 °C to room temp. | chemicalbook.comnih.govchemicalbook.com |

Alternative Synthetic Routes (e.g., from isocyanates, carbamates, or related precursors)

While the dehydration of formamides is the most common method, other synthetic strategies for forming isocyanides exist. One such method involves the reaction of primary amines with chloroform (B151607) and a strong base in a phase-transfer catalyzed reaction, known as the carbylamine reaction. orgsyn.org However, this method may not be suitable for the synthesis of α-tosyl isocyanides due to the specific functionality.

Another alternative involves the substitution reaction of benzyl halides. For instance, benzyl halides can be treated with silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to afford the corresponding isocyanides. organic-chemistry.orgorganic-chemistry.org This method has been shown to be effective for a variety of benzyl bromides and chlorides. organic-chemistry.org Adapting this to the target molecule would likely involve the reaction of a suitable α-tosyl-(2,4-dichlorobenzyl) halide, though the synthesis of such a precursor might be challenging.

The oxidation of 5-substituted aminotetrazoles is another route to isocyanides. orgsyn.org For example, 5-benzylaminotetrazole can be oxidized to benzyl isocyanide in high yield. orgsyn.org This method's applicability would depend on the successful synthesis of the corresponding 5-(α-Tosyl-(2,4-dichlorobenzyl)amino)tetrazole.

Development of Green Chemistry Approaches for its Synthesis

Efforts in green chemistry focus on developing more environmentally benign synthetic methods. For isocyanide synthesis, this includes exploring one-pot reactions that minimize waste and the use of hazardous reagents. One-pot methods for the synthesis of isocyanides from alcohols via formamides without the need for metallic reagents have been reported. smolecule.com These procedures often involve the in-situ generation of the formamide intermediate followed by immediate dehydration. smolecule.com

Another avenue is the use of less toxic and more sustainable reagents and solvents. Research into catalytic methods for the dehydration of formamides could reduce the amount of waste generated from stoichiometric reagents like phosphorus oxychloride. While specific green chemistry approaches for α-Tosyl-(2,4-dichlorobenzyl) isocyanide have not been detailed in the literature, the general principles of green chemistry would advocate for minimizing the number of synthetic steps, using catalytic reagents where possible, and choosing solvents with a lower environmental impact.

Optimization of Reaction Conditions and Yields for Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of α-Tosyl-(2,4-dichlorobenzyl) isocyanide. Key parameters that are typically adjusted include the choice of reagents, solvents, temperature, and reaction time. The synthesis generally proceeds via the dehydration of the corresponding N-[-(2,4-dichlorophenyl)-(toluene-4-sulfonyl)-methyl]-formamide.

Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating methods for the formation of similar isocyanides. smolecule.com While conventional methods may require several hours, microwave irradiation can often complete the reaction in minutes. smolecule.com

Below are tables detailing optimized reaction conditions for the key dehydration step, based on analogous syntheses of substituted α-tosylbenzyl isocyanides.

Table 1: Optimization of Dehydration Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | A common and effective reagent for the dehydration of formamides to isocyanides. orgsyn.orgchemicalbook.com |

| Base | Triethylamine (Et₃N) | Used to neutralize the acid generated during the reaction and to facilitate the elimination process. orgsyn.orgchemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | Anhydrous THF is a suitable solvent for this reaction. orgsyn.orgchemicalbook.com |

| Temperature | 0°C to 30°C | The initial addition of reagents is often carried out at a lower temperature (0-10°C) to control the reaction rate, followed by warming to a slightly higher temperature (20-30°C) to ensure completion. orgsyn.orgchemicalbook.com |

| Reaction Time | ~2.5 hours | The reaction is typically monitored until the disappearance of the starting formamide. chemicalbook.com |

Table 2: Reagent Stoichiometry and Yields for an Analogous Synthesis

| Reagent | Molar Equivalent | Purpose | Reported Yield |

|---|---|---|---|

| N-[-(2,4-difluorophenyl)-(toluene-4-sulfonyl)-methyl]-formamide | 1.0 | Starting Material | 89.6% (for the difluoro analog) chemicalbook.com |

| Phosphorus oxychloride | ~2.0 | Dehydrating Agent |

Note: The yield is reported for the synthesis of the analogous compound α-Tosyl-(2,4-difluorobenzyl)isocyanide and serves as a reference for the expected efficiency of the synthesis of the dichlorobenzyl derivative. chemicalbook.com

Advanced Isolation and Purification Techniques for the Compound

Following the synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide, a robust isolation and purification protocol is necessary to obtain the compound in high purity. Standard workup procedures typically involve quenching the reaction with water and extracting the product into an organic solvent such as ethyl acetate. orgsyn.orgchemicalbook.com The organic layer is then washed sequentially with an aqueous basic solution like saturated sodium bicarbonate to remove acidic impurities, followed by a brine wash to remove residual water. orgsyn.org

For further purification, two primary techniques are employed: recrystallization and column chromatography. chemicalbook.comsmolecule.com

Recrystallization

Recrystallization is an effective method for purifying solid isocyanides. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities dissolved. For analogous compounds, solvents such as n-propanol have been successfully used to obtain a light yellow powder with high purity. chemicalbook.com The process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.

Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds. For isocyanides, which can be sensitive, the choice of stationary phase and eluent is important. While standard silica gel can be used, modified silica, such as ethylsilyl chloride-treated silica (C-2 silica), has been shown to be particularly effective for purifying isocyanides that may otherwise adsorb irreversibly to standard silica. smolecule.com A common eluent system for these types of compounds is a mixture of petroleum ether and ethyl acetate. rsc.org

Table 3: Summary of Purification Techniques

| Technique | Details | Expected Outcome |

|---|---|---|

| Aqueous Workup | Extraction with ethyl acetate, washing with saturated NaHCO₃ and brine. orgsyn.orgchemicalbook.com | Removal of inorganic salts and acidic byproducts. |

| Recrystallization | Use of a suitable solvent like n-propanol. chemicalbook.com | Formation of a pure, crystalline solid. |

| Column Chromatography | Flash chromatography using silica gel or modified C-2 silica with a petroleum ether/ethyl acetate eluent system. smolecule.comrsc.org | Separation of the desired product from unreacted starting materials and other organic impurities. |

Reactivity and Mechanistic Investigations of A Tosyl 2,4 Dichlorobenzyl Isocyanide

Fundamental Reactivity Principles of Isocyanides

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the connectivity R-N≡C. The isocyanide carbon atom possesses a unique electronic structure, exhibiting both nucleophilic and electrophilic characteristics, which makes it a versatile building block in organic synthesis. researchgate.netnih.gov This dual reactivity, often described as "chameleonic," is central to its utility, particularly in multicomponent reactions. researchgate.net

The terminal carbon atom of the isocyanide group has a lone pair of electrons and is formally divalent, which imparts carbene-like character. nih.gov This allows it to act as a potent nucleophile, readily attacking electrophilic centers. iitk.ac.in In the context of multicomponent reactions like the Passerini and Ugi reactions, the initial step often involves the nucleophilic addition of the isocyanide carbon to an activated carbonyl group or an iminium ion. acs.orgwikipedia.orgnih.gov This attack leads to the formation of a key nitrilium ion intermediate, which is central to the progression of these reactions. nih.gov The nucleophilicity of the isocyanide can be influenced by the nature of the "R" group; for instance, aliphatic isocyanides are generally more nucleophilic than their aromatic counterparts. acs.org

While the isocyanide carbon is nucleophilic, it is also susceptible to attack by strong nucleophiles. nih.gov However, a more significant aspect of the reactivity for α-tosyl isocyanides is the acidity of the hydrogen atom on the carbon adjacent to the isocyanide group (the α-carbon). researchgate.net The presence of powerful electron-withdrawing groups, such as the p-toluenesulfonyl (tosyl) group in α-Tosyl-(2,4-dichlorobenzyl) isocyanide, dramatically increases the acidity of the α-hydrogen. researchgate.netorgsyn.org

This heightened acidity is due to the stabilization of the resulting carbanion (an enolate-like species) through delocalization of the negative charge onto the sulfonyl group's oxygen atoms. libretexts.org This phenomenon is well-documented for related compounds like p-toluenesulfonylmethyl isocyanide (TosMIC). orgsyn.orgorganic-chemistry.org The ease of deprotonation at the α-carbon by a base allows this position to become a nucleophilic center, enabling a wide range of substitution and addition reactions, which is fundamental to its use in constructing complex molecules and heterocyclic systems. libretexts.orgmsu.edu

Multicomponent Reactions (MCRs) Involving a-Tosyl-(2,4-dichlorobenzyl) Isocyanide

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov α-Tosyl-(2,4-dichlorobenzyl) isocyanide, with its activated isocyanide functionality and acidic α-proton, is an ideal substrate for various MCRs.

The Passerini reaction is a three-component reaction (3CR) that involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov First discovered by Mario Passerini in 1921, it is one of the foundational isocyanide-based MCRs. nih.gov The reaction mechanism is believed to proceed through the initial interaction of the carbonyl and carboxylic acid, which is then attacked by the nucleophilic isocyanide carbon. nih.gov This is followed by an intramolecular acyl transfer (a Mumm rearrangement) to yield the final product. wikipedia.org

In a Passerini reaction, α-Tosyl-(2,4-dichlorobenzyl) isocyanide would serve as the isocyanide component, reacting with various aldehydes and carboxylic acids to generate highly functionalized α-acyloxy amides. The electron-withdrawing nature of the tosyl and dichlorobenzyl groups may influence the reaction kinetics.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| Isocyanide (R¹-NC) | Aldehyde (R²-CHO) | Carboxylic Acid (R³-COOH) | α-Acyloxy Amide |

|

The Ugi reaction is a four-component reaction (4CR) that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. beilstein-journals.org This reaction is exceptionally powerful for rapidly building molecular complexity from simple and readily available starting materials. nih.gov

The generally accepted mechanism begins with the formation of an imine from the aldehyde/ketone and the amine. nih.gov The isocyanide then adds to the protonated imine (iminium ion), generating a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an irreversible Mumm rearrangement to furnish the stable α-acylamino amide product. nih.govbeilstein-journals.org The reaction is typically favored in polar, protic solvents like methanol. beilstein-journals.org α-Tosyl-(2,4-dichlorobenzyl) isocyanide is expected to participate readily in this transformation, allowing for the incorporation of its unique structural motif into peptide-like scaffolds.

| Reactants | Key Intermediates | Product |

|---|---|---|

| Isocyanide + Amine + Carbonyl + Carboxylic Acid | Imine → Nitrilium Ion → α-Adduct | α-Acylamino Amide |

|

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed, three-component reaction for the synthesis of fused imidazo-heterocycles, such as imidazo[1,2-a]pyridines. nih.govnih.gov The reaction involves an aldehyde, an isocyanide, and a suitable N-nucleophile like a 2-aminoazine or other amidine-containing heterocycle. beilstein-journals.org

The mechanism involves the condensation of the aldehyde and the amino-heterocycle to form a Schiff base (or imine). beilstein-journals.org In the presence of an acid catalyst, the imine is protonated to form an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate undergoes an intramolecular cyclization via attack by the endocyclic nitrogen of the heteroaromatic ring, followed by aromatization to yield the final fused heterocyclic product. beilstein-journals.org The GBB reaction tolerates a wide range of functional groups on all three components. nih.govorganic-chemistry.org The participation of α-Tosyl-(2,4-dichlorobenzyl) isocyanide in the GBB reaction would lead to the formation of complex, diversely substituted imidazo[1,2-a]azines, which are valuable scaffolds in medicinal chemistry. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| Aldehyde (R¹-CHO) | Amidine-Heterocycle | Isocyanide (R²-NC) | Fused Imidazo-Heterocycle |

|

Other Isocyanide-Based Multicomponent Cyclizations and Annulations

Beyond the more common multicomponent reactions, α-tosyl-(2,4-dichlorobenzyl) isocyanide and its analogs are implicated in a range of other cyclization and annulation strategies. These transformations leverage the unique reactivity of the isocyanide and the activating nature of the tosyl group to construct diverse molecular architectures. Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful in this regard, enabling the efficient assembly of complex molecules in a single synthetic operation. beilstein-journals.orgnih.gov

One notable application is in the synthesis of highly substituted pyrroloimidazoles through a multicomponent reaction involving tosylmethyl isocyanides (analogs of the title compound), indole (B1671886) carbaldehydes, and primary amines, a variant of the van Leusen reaction. researchgate.net This approach allows for the creation of a library of compounds with potential applications in medicinal chemistry, such as promoting neurite outgrowth. researchgate.net

Furthermore, α-benzyl TosMIC derivatives have been successfully employed in the synthesis of isoquinolines via a catalytic acid-mediated cyclization. researchgate.net This methodology highlights the ability of the isocyanide moiety to participate in intramolecular cyclization events, leading to the formation of fused heterocyclic systems. The strategic application of these reactions facilitates the total synthesis of natural products like mansouramycin B. researchgate.net

The versatility of tosyl-activated isocyanides is also demonstrated in their use for the synthesis of γ-carbolines. This is achieved through a heterocyclization reaction with various electrophiles, including aldehydes, ketones, epoxides, and iminium salts. researchgate.net The mild reaction conditions and the ability to generate highly substituted products underscore the synthetic utility of this class of compounds.

| Reaction Type | Reactants | Product | Reference |

| Multicomponent Reaction | Tosylmethyl isocyanide, Indole carbaldehyde, Primary amine | Substituted pyrroloimidazole | researchgate.net |

| Acid-mediated Cyclization | α-Benzyl TosMIC derivative | Isoquinoline | researchgate.net |

| Heterocyclization | α-Indol-2-ylmethyl TosMIC derivative, Electrophile | γ-Carboline | researchgate.net |

Cycloaddition Chemistry of this compound

The cycloaddition chemistry of α-tosyl-(2,4-dichlorobenzyl) isocyanide is a cornerstone of its synthetic utility, providing access to a wide array of heterocyclic structures. The isocyanide functionality can participate as a one-carbon component in various cycloaddition modes.

[4+1] Cycloadditions for Five-Membered Heterocycles

While less common than [3+2] cycloadditions, [4+1] cycloadditions involving isocyanides are a valuable tool for the synthesis of five-membered heterocycles. In these reactions, the isocyanide acts as a one-carbon synthon, reacting with a four-atom component. This approach has been utilized in the synthesis of various heterocyclic systems, although specific examples with α-tosyl-(2,4-dichlorobenzyl) isocyanide are not extensively documented. However, the general reactivity of isocyanides in [4+1] cycloadditions suggests its potential in this area.

[3+2] Cycloadditions with Dipolarophiles

The [3+2] cycloaddition reaction is a prominent feature of the reactivity of α-tosyl isocyanides. nih.govmdpi.comnih.gov These compounds can act as 1,3-dipoles, reacting with various dipolarophiles to afford five-membered heterocyclic rings, most notably pyrroles. nih.govmdpi.comnih.gov The van Leusen pyrrole (B145914) synthesis is a classic example, where a tosylmethyl isocyanide reacts with an activated alkene in the presence of a base to yield a pyrrole. nih.gov

This methodology has been extended to the synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles through the [3+2] cycloaddition of tosylmethyl isocyanide with styrylisoxazoles. mdpi.com The reaction proceeds smoothly at ambient temperature in the presence of a base like potassium hydroxide, demonstrating operational simplicity and a broad substrate scope. mdpi.com

A notable application of this chemistry is the cascade reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides to produce 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.gov In this process, the arylsulfonyl methyl isocyanide exhibits dual functionality, acting as both a sulfonyl source and a 1,3-dipolar reagent. nih.gov

| Dipolarophile | Product | Reaction Conditions | Reference |

| Styrylisoxazole | 3-(Isoxazol-5-yl)pyrrole | KOH, ambient temperature | mdpi.com |

| gem-Dibromoalkene | 3-Aryl-2,4-disulfonyl-1H-pyrrole | Cs2CO3, 100 °C | nih.gov |

Other Pericyclic Transformations

The rich electronic nature of α-tosyl-(2,4-dichlorobenzyl) isocyanide suggests its potential participation in other pericyclic reactions beyond cycloadditions. While specific examples are not prevalent in the literature for this particular derivative, the isocyanide moiety is known to undergo various electrocyclizations and sigmatropic rearrangements under appropriate thermal or photochemical conditions. The presence of the tosyl and dichlorobenzyl groups would be expected to influence the stereochemical and regiochemical outcomes of such transformations.

Nucleophilic and Electrophilic Addition Reactions

The carbon atom of the isocyanide group in α-tosyl-(2,4-dichlorobenzyl) isocyanide is nucleophilic, allowing it to react with a variety of electrophiles. Conversely, the α-carbon, being activated by both the tosyl and isocyanide groups, is acidic and can be deprotonated to form a nucleophilic species.

Additions to Carbonyl and Thiocarbonyl Compounds

Tosyl-substituted isocyanides are well-known to participate in base-induced additions to carbonyl and thiocarbonyl compounds. orgsyn.org These reactions are fundamental to the synthesis of various azole ring systems. orgsyn.org For instance, the reaction with aldehydes and ketones can lead to the formation of oxazolines, which can be further transformed into oxazoles. orgsyn.org Similarly, reaction with thiocarbonyl compounds, such as thioamides or thioketones, can provide access to thiazolines and subsequently thiazoles. orgsyn.org

These reactions typically proceed through the initial deprotonation of the α-carbon, followed by nucleophilic attack on the carbonyl or thiocarbonyl carbon. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the final heterocyclic product. This reactivity has been instrumental in the one-pot conversion of aldehydes and ketones to cyanides with one additional carbon atom. orgsyn.org

| Electrophile | Intermediate Product | Final Product | Reference |

| Aldehyde/Ketone | Oxazoline (B21484) | Oxazole (B20620) | orgsyn.org |

| Thioamide/Thioketone | Thiazoline | Thiazole | orgsyn.org |

Additions to Imines, Nitriles, and Other Unsaturated Systems

The presence of an acidic α-proton and the isocyanide functionality makes α-tosyl-(2,4-dichlorobenzyl) isocyanide a potent building block in cycloaddition reactions and other additions to unsaturated systems. These reactions provide efficient routes to various nitrogen-containing heterocycles.

In the presence of a base, α-tosyl-(2,4-dichlorobenzyl) isocyanide can be deprotonated to form a nucleophilic intermediate. This intermediate readily participates in [3+2] cycloaddition reactions with various electron-deficient olefins and alkynes, a process famously known as the Van Leusen pyrrole synthesis. While specific studies on the 2,4-dichlorobenzyl derivative are not extensively detailed in publicly available literature, the general mechanism involves the initial Michael addition of the deprotonated isocyanide to the unsaturated system, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the pyrrole ring.

The reactivity of TosMIC and its derivatives extends to additions to carbon-nitrogen double and triple bonds, present in imines and nitriles, respectively. Base-induced cycloaddition of tosylmethyl isocyanide to aldimines is a well-established method for the synthesis of 1,5-disubstituted imidazoles. This reaction proceeds through the formation of a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic imidazole (B134444) ring. It is expected that α-tosyl-(2,4-dichlorobenzyl) isocyanide would undergo analogous transformations, providing access to imidazoles bearing a 2,4-dichlorophenyl substituent.

While the direct addition of TosMIC reagents to nitriles is less commonly reported as a cycloaddition, these reagents are known to convert ketones into nitriles with one additional carbon atom through the Van Leusen reaction. organic-chemistry.org This reaction, however, proceeds via an oxazoline intermediate rather than a direct cycloaddition with the nitrile functionality. The general reactivity pattern of isocyanides suggests that under specific catalytic conditions, cycloaddition reactions with nitriles could be feasible, leading to the formation of other heterocyclic systems.

Transition Metal-Catalyzed Transformations Utilizing this compound

The isocyanide functional group in α-tosyl-(2,4-dichlorobenzyl) isocyanide can act as a ligand to transition metals and can also undergo insertion reactions, making it a valuable substrate in a variety of metal-catalyzed transformations.

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium catalysis offers a powerful platform for the utilization of isocyanides in organic synthesis. While specific examples detailing the use of α-tosyl-(2,4-dichlorobenzyl) isocyanide in palladium-catalyzed reactions are scarce in the reviewed literature, the general reactivity of related compounds suggests several potential applications. For instance, palladium-catalyzed three-component reactions involving N-tosylhydrazones, isonitriles, and amines have been developed for the synthesis of amidines. rsc.org In these reactions, a palladium carbene intermediate, generated from the tosylhydrazone, is trapped by the isocyanide, and the resulting ketenimine intermediate is then intercepted by an amine.

Furthermore, palladium-catalyzed cyclization reactions of substrates containing both an isocyanide and a suitable tethered functional group are known. These intramolecular processes can lead to the formation of various heterocyclic structures. Given the structure of α-tosyl-(2,4-dichlorobenzyl) isocyanide, it could potentially be employed in palladium-catalyzed cascade reactions where the isocyanide moiety participates in a cyclization step following an initial cross-coupling event. For example, palladium-catalyzed cyclizative cross-coupling of ynone oximes with acrylamides has been reported for the synthesis of complex bis-heterocycles. rsc.org

Copper-Catalyzed Reactions

Other Metal-Mediated and Organocatalytic Processes

Beyond palladium and copper, other transition metals can also be employed to mediate reactions involving isocyanides. However, specific examples utilizing α-tosyl-(2,4-dichlorobenzyl) isocyanide are not prominent in the current literature. In the realm of organocatalysis, the acidic proton of TosMIC derivatives can be utilized in various base-catalyzed transformations. The Van Leusen reaction, for example, which converts ketones to nitriles, is a classic example of a base-mediated process involving a TosMIC reagent. organic-chemistry.org

Detailed Mechanistic Elucidation Studies

Understanding the reaction mechanisms of transformations involving α-tosyl-(2,4-dichlorobenzyl) isocyanide is crucial for optimizing reaction conditions and expanding their synthetic utility. Spectroscopic techniques play a pivotal role in identifying and characterizing transient intermediates.

Spectroscopic Identification of Reaction Intermediates

While specific mechanistic studies on reactions of α-tosyl-(2,4-dichlorobenzyl) isocyanide are not detailed in the available literature, general approaches for identifying intermediates in isocyanide reactions are well-established. In-situ spectroscopic techniques are particularly powerful in this regard.

For example, in the base-induced cycloaddition of TosMIC to imines, the formation of the intermediate 4-tosyl-2-imidazoline can potentially be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. Changes in the chemical shifts and coupling constants of the protons on the newly formed five-membered ring would provide evidence for its formation before the subsequent elimination of p-toluenesulfinic acid.

In transition metal-catalyzed reactions, the coordination of the isocyanide to the metal center can be observed using techniques such as Infrared (IR) spectroscopy. The characteristic C≡N stretching frequency of the isocyanide group undergoes a significant shift upon coordination to a metal. Furthermore, the formation of key intermediates, such as palladium-carbene or ketenimine species in palladium-catalyzed reactions, could be probed by advanced NMR techniques or by trapping experiments followed by spectroscopic analysis of the trapped products.

The table below summarizes the typical spectroscopic data for a related compound, α-tosylbenzyl isocyanide, which can serve as a reference for the characterization of α-tosyl-(2,4-dichlorobenzyl) isocyanide and its reaction products. orgsyn.org

| Spectroscopic Data for α-Tosylbenzyl Isocyanide | |

| Technique | Observed Signals (Major Rotamer) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ: 2.40 (s, 3 H), 6.38 (d, 1 H, J = 10.6), 7.42 (m, 5 H), 7.55 (m, 2 H), 7.70 (d, 2 H, J = 8.1), 7.96 (s, 1 H), 9.75 (d, 1 H, J = 10.6) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ: 21.0, 70.2, 128.1, 129.0, 129.1, 129.3, 129.45, 130.3, 133.4, 144.7, 160.1 |

| IR (KBr) | cm⁻¹: 3336, 1654, 1320, 1145 |

Kinetic Studies and Reaction Rate Analysis (e.g., Hammett Plots, Eyring Plots)

Hammett Plots

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted aromatic reactants to a set of substituent constants (σ) and a reaction constant (ρ). The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent on the aromatic ring.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge in the transition state.

For a hypothetical reaction involving a series of para-substituted α-tosyl-benzyl isocyanides, a Hammett plot could be constructed by measuring the reaction rates under identical conditions. The substituents on the benzyl (B1604629) moiety would modulate the electronic properties of the benzylic carbon, thereby influencing the rate of reactions such as nucleophilic attack or cycloaddition.

Hypothetical Hammett Plot Data for a Reaction of Substituted α-Tosyl-benzyl Isocyanides

To illustrate this, consider a hypothetical nucleophilic addition reaction. The following table presents plausible kinetic data that could be used to generate a Hammett plot.

| Substituent (X) | σₚ Value | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

| OCH₃ | -0.27 | 0.00085 | -0.52 |

| CH₃ | -0.17 | 0.00120 | -0.37 |

| H | 0.00 | 0.00280 | 0.00 |

| Cl | 0.23 | 0.00950 | 0.53 |

| CN | 0.66 | 0.15000 | 1.73 |

| NO₂ | 0.78 | 0.82000 | 2.47 |

This data is hypothetical and for illustrative purposes only.

A plot of log(k/k₀) versus σₚ for this hypothetical data would yield a straight line, the slope of which is the reaction constant, ρ. In this illustrative case, the positive slope would suggest a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing substituents. This would imply that the transition state involves a buildup of negative charge at or near the benzylic position.

Eyring Plots

The Eyring equation relates the rate constant of a reaction to the temperature and the Gibbs free energy of activation (ΔG‡). An Eyring plot, which is a graph of ln(k/T) versus 1/T, allows for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These thermodynamic parameters provide further insight into the transition state of the reaction.

ΔH‡ (Enthalpy of Activation): Represents the difference in enthalpy between the reactants and the transition state. A lower ΔH‡ indicates a lower energy barrier for the reaction.

ΔS‡ (Entropy of Activation): Reflects the change in order or disorder when the reactants proceed to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., in a bimolecular reaction where two molecules come together), while a positive ΔS‡ indicates a more disordered transition state.

While no specific Eyring plot data exists for α-Tosyl-(2,4-dichlorobenzyl) isocyanide, such an analysis would be crucial in fully characterizing the thermodynamics of its reactions.

Isotopic Labeling Experiments to Probe Bond-Forming Steps

Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms and identifying bond-forming and bond-breaking steps. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium, D), or ¹⁴N with ¹⁵N), the fate of the labeled atom can be followed in the products using techniques such as mass spectrometry or NMR spectroscopy.

For α-Tosyl-(2,4-dichlorobenzyl) isocyanide, isotopic labeling studies could provide definitive evidence for the sequence of bond formations in its various reactions, such as cycloadditions or multicomponent reactions.

Proposed Isotopic Labeling Experiment: A [3+2] Cycloaddition Reaction

Consider a [3+2] cycloaddition reaction between α-Tosyl-(2,4-dichlorobenzyl) isocyanide and an electron-deficient alkene. A key mechanistic question is the timing of the formation of the two new carbon-carbon bonds.

To investigate this, one could synthesize α-Tosyl-(2,4-dichlorobenzyl) isocyanide with a ¹³C label at the isocyanide carbon.

Hypothetical Labeling Study and Expected Outcomes

| Labeled Reactant | Reaction | Product Analysis Method | Expected Outcome and Mechanistic Implication |

| α-Tosyl-(2,4-dichlorobenzyl) [¹³C]isocyanide | [3+2] Cycloaddition with dimethyl acetylenedicarboxylate | ¹³C NMR Spectroscopy, Mass Spectrometry | The position of the ¹³C label in the resulting pyrrole product would confirm which atoms from the isocyanide form the heterocyclic ring. |

| α-Tosyl-(2,4-dichloro[²H₂]benzyl) isocyanide | Base-mediated reaction | ¹H NMR Spectroscopy, Mass Spectrometry | The retention or loss of the deuterium (B1214612) label at the benzylic position would provide insight into the involvement of this position in proton abstraction or other mechanistic steps. |

This represents a proposed experimental design, as no specific isotopic labeling studies for this compound have been reported in the literature.

In the case of the ¹³C-labeled isocyanide, if the reaction proceeds through a concerted mechanism, the ¹³C label would be found at a specific and predictable position in the final heterocyclic product. If the reaction is stepwise, the label's position can help to identify the initial bond-forming event.

Similarly, deuterium labeling at the benzylic position (the carbon attached to the isocyanide and tosyl groups) could be used to probe for the involvement of this proton in the reaction mechanism. For instance, in a base-mediated reaction, if this proton is abstracted in the rate-determining step, a significant kinetic isotope effect would be observed, and the position of the deuterium in the product or its exchange with the solvent could provide crucial mechanistic details.

The application of these isotopic labeling strategies would be instrumental in constructing a detailed and accurate picture of the reaction mechanisms of α-Tosyl-(2,4-dichlorobenzyl) isocyanide.

Applications of A Tosyl 2,4 Dichlorobenzyl Isocyanide in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

α-Tosyl-(2,4-dichlorobenzyl) isocyanide, a prominent member of the tosylmethyl isocyanide (TosMIC) family of reagents, has proven to be an invaluable tool for the synthesis of various heterocyclic compounds. The reactivity of this compound, stemming from the acidic α-proton, the isocyanide functionality, and the tosyl group as an excellent leaving group, allows for its participation in a variety of cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., imidazoles, oxazoles, pyrroles, quinolines)

The application of α-Tosyl-(2,4-dichlorobenzyl) isocyanide and its analogs is well-established in the synthesis of nitrogen-containing heterocycles. The Van Leusen reaction, a cornerstone of isocyanide chemistry, provides a powerful method for the formation of these important structural motifs.

Imidazoles: The Van Leusen imidazole (B134444) synthesis allows for the preparation of imidazoles from aldimines through a [3+2] cycloaddition with TosMIC reagents. This reaction involves the base-induced cycloaddition of the isocyanide to the carbon-nitrogen double bond of the imine, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. Aryl-substituted TosMIC reagents have been successfully employed in one-pot protocols to generate 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles with high regioselectivity.

Oxazoles: Similar to imidazole synthesis, oxazoles can be readily prepared using α-Tosyl-(2,4-dichlorobenzyl) isocyanide analogs. The reaction of these reagents with aldehydes provides a direct route to the oxazole (B20620) core. Efficient methods have been developed for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and tosylmethyl isocyanide. The versatility of this approach is highlighted by its broad substrate scope and tolerance of various functional groups.

Pyrroles: The Van Leusen pyrrole (B145914) synthesis is a classical method for constructing the pyrrole ring. This reaction involves the Michael addition of a TosMIC reagent to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and elimination of the tosyl group. This method is highly regioselective and has been utilized to prepare a wide range of 3,4-disubstituted pyrroles. The reaction's efficiency makes it a valuable tool in the synthesis of complex molecules containing the pyrrole scaffold.

Quinolines: While direct, well-documented examples for the synthesis of quinolines using α-Tosyl-(2,4-dichlorobenzyl) isocyanide are less common, the broader family of isocyanides has been employed in the construction of this heterocyclic system. For instance, N-tosyl 1-azadienes, which can be derived from cinnamaldehyde (B126680) derivatives, undergo [4+2] cycloaddition reactions with benzyne (B1209423) to produce 1,4-dihydroquinolines, which can then be converted to quinolines.

Synthesis of Sulfur- and Oxygen-Containing Heterocycles (e.g., thiophenes, furans, dioxazoles)

While the primary application of α-Tosyl-(2,4-dichlorobenzyl) isocyanide lies in the synthesis of nitrogen-containing heterocycles, the reactivity of isocyanides can be harnessed for the formation of other heterocyclic systems.

Detailed search results specifically outlining the use of α-Tosyl-(2,4-dichlorobenzyl) isocyanide for the synthesis of thiophenes, furans, and dioxazoles are not prevalent in the available literature. However, the general reactivity of isocyanides suggests potential pathways for the construction of such heterocycles.

Stereoselective Synthesis of Complex Molecular Architectures

The influence of the stereocenter bearing the tosyl and isocyanide groups in α-Tosyl-(2,4-dichlorobenzyl) isocyanide can be exploited in stereoselective synthesis to control the three-dimensional arrangement of atoms in the target molecule.

Asymmetric Inductions in Reactions Involving the Compound

The use of chiral auxiliaries or catalysts in conjunction with α-Tosyl-(2,4-dichlorobenzyl) isocyanide can lead to asymmetric induction, resulting in the preferential formation of one enantiomer over the other. While specific studies focusing solely on the 2,4-dichloro analog are limited, the principles of asymmetric synthesis using related compounds are well-established.

Diastereoselective Transformations

Diastereoselective reactions aim to control the formation of stereoisomers that are not mirror images of each other. The inherent chirality of a substituted α-tosylbenzyl isocyanide can influence the stereochemical outcome of its reactions. For instance, in cycloaddition reactions, the existing stereocenter can direct the approach of the reacting partner, leading to the formation of a specific diastereomer. Research has shown that chelation control in nucleophilic additions to chiral α- and β-alkoxy carbonyl compounds is an effective strategy for achieving high diastereoselectivity.

Role as a Versatile Building Block for Functionalized Organic Molecules

Beyond its role in the synthesis of heterocyclic cores, α-Tosyl-(2,4-dichlorobenzyl) isocyanide serves as a versatile building block for the introduction of functionalized moieties into organic molecules. The isocyanide group can be transformed into a variety of other functional groups, and the tosyl group's ability to stabilize an adjacent carbanion allows for a range of carbon-carbon bond-forming reactions. This dual functionality makes it a valuable reagent for the construction of complex and highly functionalized organic molecules.

The following table provides a summary of the key applications and transformations involving α-Tosyl-(2,4-dichlorobenzyl) isocyanide and its analogs.

| Heterocycle | Reaction Type | Key Reactants |

| Imidazoles | Van Leusen Imidazole Synthesis | Aldimines |

| Oxazoles | Van Leusen Oxazole Synthesis | Aldehydes, Carboxylic Acids |

| Pyrroles | Van Leusen Pyrrole Synthesis | α,β-Unsaturated Carbonyls |

| Stereoselective Approach | Transformation Type | Outcome |

| Asymmetric Induction | Use of Chiral Auxiliaries/Catalysts | Enantiomerically enriched products |

| Diastereoselection | Reactions with Chiral Substrates | Formation of specific diastereomers |

| Functionalization | Reaction Type | Product |

| C-C Bond Formation | Alkylation of the α-carbon | Functionalized isocyanides |

| Isocyanide Transformation | Hydrolysis, Reduction, etc. | Amines, Formamides, etc. |

Development of Novel Synthetic Methodologies Employing a-Tosyl-(2,4-dichlorobenzyl) isocyanide

Extensive research into the applications of isocyanide compounds in organic synthesis has revealed a versatile range of reactivity, particularly in the construction of complex heterocyclic scaffolds. While the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is a well-established reagent in numerous synthetic transformations, investigations into the specific utility of its substituted derivatives are ongoing. However, a thorough review of the current scientific literature indicates a significant gap in documented research specifically detailing the development of novel synthetic methodologies employing This compound .

Methodologies such as the Van Leusen pyrrole synthesis, multicomponent reactions, and various cycloadditions have been extensively explored using TosMIC and its analogues bearing different substitution patterns on the benzyl (B1604629) ring. These reactions have proven to be powerful tools for the synthesis of a wide array of nitrogen-containing heterocycles. For instance, the Van Leusen reaction, a cornerstone of isocyanide chemistry, facilitates the [3+2] cycloaddition between a TosMIC derivative and an activated alkene to yield substituted pyrroles. Similarly, multicomponent reactions, such as the Ugi and Passerini reactions, utilize isocyanides as key building blocks for the rapid assembly of complex molecular architectures.

Due to the absence of specific research data on the applications of this compound in the development of new synthetic methodologies, the presentation of detailed research findings and data tables, as would be customary for a review of this nature, is not possible at this time. Further research in this specific area is required to elucidate the potential of this particular reagent in advanced organic synthesis.

Structural Elucidation and Advanced Spectroscopic Analysis of A Tosyl 2,4 Dichlorobenzyl Isocyanide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of α-Tosyl-(2,4-dichlorobenzyl) isocyanide is predicted to display distinct signals corresponding to each unique proton environment. The tosyl group, the 2,4-dichlorobenzyl moiety, and the chiral methine center each contribute characteristic resonances.

The aromatic protons of the p-toluenesulfonyl (tosyl) group typically appear as a pair of doublets, a characteristic AA'BB' system, due to the para-substitution. The protons ortho to the sulfonyl group are deshielded and resonate downfield compared to the protons meta to the group. The methyl protons of the tosyl group are expected to appear as a sharp singlet in the upfield region.

The 2,4-dichlorobenzyl group presents a more complex aromatic region with three non-equivalent protons. Their chemical shifts and coupling patterns are dictated by the positions of the two chlorine atoms. The single proton situated between the two chlorine atoms would likely show a different chemical shift and multiplicity compared to the other two aromatic protons on that ring. The most deshielded proton is typically the one at the C5 position, adjacent to a chlorine and ortho to the benzyl (B1604629) group.

A key signal is the methine proton (α-H), which is directly attached to the carbon bearing the isocyanide and the sulfonyl group. This proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent groups and would likely appear as a singlet, assuming no coupling with nearby protons.

Predicted ¹H NMR Data for α-Tosyl-(2,4-dichlorobenzyl) isocyanide

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.85 | d | 2H, H-ortho (Tosyl) |

| ~ 7.50 | m | 1H, Ar-H (Dichlorobenzyl) |

| ~ 7.40 | d | 2H, H-meta (Tosyl) |

| ~ 7.35 | m | 2H, Ar-H (Dichlorobenzyl) |

| ~ 5.50 | s | 1H, α-CH |

| ~ 2.45 | s | 3H, -CH₃ (Tosyl) |

Note: This is a predicted data table. Actual chemical shifts and coupling constants may vary.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The most diagnostic signal in the spectrum of α-Tosyl-(2,4-dichlorobenzyl) isocyanide is that of the isocyanide carbon (-N≡C). This carbon is characteristically found in the downfield region of the spectrum, often between 155-170 ppm, due to its unique bonding and electronic environment. libretexts.orglibretexts.org

The remaining carbon signals can be assigned based on established chemical shift ranges. The tosyl group contributes four aromatic carbon signals and one methyl carbon signal, with the ipso-carbon attached to the sulfur atom showing a distinct chemical shift. researchgate.netchemicalbook.com The 2,4-dichlorobenzyl ring will exhibit six unique aromatic carbon signals, with the carbons directly bonded to the chlorine atoms being significantly deshielded. chemicalbook.comchemicalbook.com The methine carbon (α-C), bonded to the sulfonyl group and the isocyanide, will also have a characteristic downfield shift.

Predicted ¹³C NMR Data for α-Tosyl-(2,4-dichlorobenzyl) isocyanide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | Isocyanide C (-N≡C) |

| ~ 145.0 | C-SO₂ (Tosyl) |

| ~ 136.0 | C-CH₃ (Tosyl) |

| ~ 135.5 - 128.0 | Aromatic C (Tosyl & Dichlorobenzyl) |

| ~ 70.0 | α-C |

| ~ 21.5 | -CH₃ (Tosyl) |

Note: This is a predicted data table. Actual chemical shifts may vary.

To unambiguously assemble the molecular structure from the ¹H and ¹³C NMR data, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity of the aromatic protons within the tosyl ring and within the 2,4-dichlorobenzyl ring by showing cross-peaks between adjacent, coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively assign each carbon signal by correlating it with its known proton signal from the ¹H NMR spectrum. For instance, the signal for the α-CH proton would show a cross-peak to the α-C carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the different fragments of the molecule. It detects correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

A cross-peak between the α-CH proton and the ipso-carbon of the tosyl group.

A cross-peak between the α-CH proton and the ipso-carbon of the 2,4-dichlorobenzyl ring.

Cross-peaks from the tosyl methyl protons to the C4 carbon of the tosyl ring.

These correlations would provide unequivocal evidence for the covalent linkage of the tosyl, methine-isocyanide, and 2,4-dichlorobenzyl moieties.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (especially the Isocyanide Stretching Frequency)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

The most prominent and diagnostic absorption band in the IR spectrum of α-Tosyl-(2,4-dichlorobenzyl) isocyanide is the strong, sharp stretch of the isocyanide (-N≡C) group. This vibration typically occurs in the range of 2150-2100 cm⁻¹, a region of the spectrum that is often free from other interfering absorptions.

Other key functional groups also provide characteristic signals. The sulfonyl group (-SO₂) of the tosyl moiety gives rise to two strong stretching absorptions: an asymmetric stretch typically around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1150 cm⁻¹. researchgate.netresearchgate.net The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl bonds of the dichlorobenzyl group would show stretching absorptions in the fingerprint region, typically below 800 cm⁻¹. oup.comuwosh.eduresearchgate.net

Characteristic IR Absorption Frequencies for α-Tosyl-(2,4-dichlorobenzyl) isocyanide

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2150-2100 | -N≡C Stretch | Isocyanide |

| 1600-1450 | C=C Stretch | Aromatic |

| 1350-1300 | Asymmetric SO₂ Stretch | Sulfonyl (Tosyl) |

| 1160-1150 | Symmetric SO₂ Stretch | Sulfonyl (Tosyl) |

| < 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and, with high resolution, its elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula for α-Tosyl-(2,4-dichlorobenzyl) isocyanide is C₁₅H₁₁Cl₂NO₂S. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass.

The calculated monoisotopic mass for C₁₅H₁₁³⁵Cl₂NO₂S is 353.9836 Da. An experimental HRMS measurement yielding a mass value extremely close to this calculated value would serve as strong evidence for the proposed elemental formula. Furthermore, the presence of two chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum. The ratio of the M, M+2, and M+4 peaks (approximately 9:6:1) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes would provide definitive confirmation of the presence of two chlorine atoms in the molecule.

Analysis of Fragmentation Patterns for Structural Insights

Information regarding the mass spectrometry analysis and the specific fragmentation patterns of α-Tosyl-(2,4-dichlorobenzyl) isocyanide is not available in the reviewed literature. To provide a detailed analysis, primary or published experimental data from mass spectrometry studies on this compound would be necessary. Such data would allow for the identification of the molecular ion peak and the characteristic fragment ions, which are crucial for deducing the compound's structure and understanding its stability under ionization. Without this data, a scientifically rigorous discussion on its fragmentation pathways cannot be constructed.

X-ray Crystallography for Definitive Solid-State Structure Determination

Similarly, there are no published reports detailing the single-crystal X-ray diffraction analysis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide. X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. The absence of a Crystallographic Information File (CIF) or related publication for this compound means that a definitive description of its solid-state architecture cannot be provided.

Theoretical and Computational Studies on A Tosyl 2,4 Dichlorobenzyl Isocyanide

Electronic Structure and Bonding Analysis

The electronic structure of a-Tosyl-(2,4-dichlorobenzyl) isocyanide is complex, primarily dictated by the interplay of three key components: the isocyanide group, the electron-withdrawing tosyl (p-toluenesulfonyl) group, and the substituted 2,4-dichlorobenzyl group. The tosyl group significantly influences the acidity of the α-carbon (the carbon atom between the sulfonyl group and the isocyanide), making it a potent nucleophile upon deprotonation. organic-chemistry.org

Molecular Orbital (MO) Theory and Frontier Molecular Orbital (FMO) Analysis

The reactivity and electronic properties of isocyanides are best understood through Frontier Molecular Orbital (FMO) theory. The isocyanide functional group is notable for its amphiphilic nature, meaning the terminal carbon can act as both a nucleophile and an electrophile. nih.govacs.org This duality is a direct consequence of its unique arrangement of frontier orbitals. nih.govacs.org

Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily a σ-type lone pair orbital centered on the terminal carbon atom. nih.govacs.org This orbital is responsible for the nucleophilic character of the isocyanide, allowing it to act as a hydrogen bond acceptor or a Lewis base. nih.govacs.org

HOMO-1: Just below the HOMO in energy lies a π-bonding orbital, also with a large coefficient on the carbon atom. nih.govacs.org This orbital can also participate in nucleophilic interactions. nih.govacs.org

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is a pair of degenerate π* antibonding orbitals, again with the largest coefficient on the carbon atom. nih.govacs.org These low-energy empty orbitals confer electrophilic (Lewis acidic) character to the isocyanide carbon, allowing it to accept electron density. nih.govacs.org

| Molecular Orbital | Primary Character | Key Atomic Contribution | Role in Reactivity |

|---|---|---|---|

| LUMO | π*-CN | Isocyanide Carbon | Electrophilic site (acceptor) |

| HOMO | σ-CN (lone pair) | Isocyanide Carbon | Nucleophilic site (donor) |

| HOMO-1 | π-CN | Isocyanide Carbon | Nucleophilic site (donor) |

Charge Distribution and Electrostatic Potential Maps

The charge distribution in this compound is highly polarized. The sulfonyl group (SO₂) in the tosyl moiety is a powerful electron-withdrawing group, leading to a significant depletion of electron density from the adjacent α-carbon. This effect, combined with the electron-withdrawing nature of the isocyanide group, renders the proton on the α-carbon highly acidic, with a pKa comparable to that of an ester. wikipedia.org

An electrostatic potential (ESP) map of the molecule would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and potentially the nitrogen atom of the isocyanide. The areas around the two chlorine atoms on the benzene (B151609) ring would also exhibit negative potential due to their high electronegativity.

Positive Potential (Blue): Concentrated around the acidic proton on the α-carbon and the hydrogen atoms of the methyl group on the tosyl moiety. The periphery of the aromatic rings would also show regions of positive potential.

This charge distribution is critical for the molecule's role in various chemical reactions, particularly in base-mediated cycloadditions where deprotonation of the α-carbon is the initial step. nih.govnih.gov

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of reactions involving complex molecules like this compound.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

DFT calculations are instrumental in studying the reaction mechanisms of TosMIC and its derivatives. researchgate.net Such studies involve optimizing the geometries of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. researchgate.netresearchgate.net For a reaction involving this compound, a typical DFT study would calculate key energetic parameters. researchgate.net

For instance, in a base-induced cycloaddition reaction, DFT could be used to:

Model the initial deprotonation of the α-carbon by a base.

Calculate the activation energy for the subsequent nucleophilic attack of the resulting carbanion onto an electrophile.

Locate and characterize the transition state structure for the key bond-forming step.

Natural Bond Orbital (NBO) analysis can also be performed to investigate the orbital interactions that occur during the reaction, providing deeper insight into the bonding changes. researchgate.net

| Parameter | Information Gained | Typical Computational Method |

|---|---|---|

| Optimized Geometries | Bond lengths, bond angles of stable species and transition states | B3LYP/6-31G(d) |

| Vibrational Frequencies | Characterization of stationary points (minima vs. transition states) | B3LYP/6-31G(d) |

| Activation Energy (ΔG‡) | Kinetic barrier of a reaction step | DFT with a suitable functional |

| Reaction Energy (ΔGr) | Thermodynamic favorability of a reaction | DFT with a suitable functional |

Exploration of Potential Energy Surfaces (PES)

The Potential Energy Surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. For a chemical reaction, the PES shows all possible paths from reactants to products, with valleys corresponding to stable intermediates and mountain passes corresponding to transition states.

While a complete PES for a reaction involving a molecule of this size is computationally intensive to map, calculations can trace the minimum energy path (MEP) from a transition state down to the reactants and products. Exploring the PES is crucial for understanding reaction selectivity (chemo-, regio-, and stereoselectivity), as it reveals which reaction pathways are kinetically favored (i.e., have the lowest activation barriers). researchgate.net For this compound, PES exploration could help predict the outcomes of its complex reactions, such as the formation of various heterocyclic products like pyrroles or imidazoles. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses several rotatable single bonds, specifically the Cα-S bond, the Cα-C(benzyl) bond, and the C(benzyl)-Aryl bond. This flexibility means the molecule can exist in multiple conformations of varying energies.

Conformational analysis would aim to identify the lowest-energy conformers (ground states) and the energy barriers to rotation between them. This is typically done by systematically rotating the key dihedral angles and calculating the energy at each point using quantum mechanical methods like DFT. Identifying the most stable conformation is important as it is often the most populated and reactive form of the molecule.

Molecular dynamics (MD) simulations , while not found specifically for this compound in the literature, would offer a way to study its dynamic behavior over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a specific solvent at a certain temperature), MD could provide insights into:

The preferred conformations in solution.

The flexibility and accessibility of different parts of the molecule.

The interactions between the molecule and its environment.

This information is valuable for understanding how the molecule behaves in a realistic chemical system, complementing the static picture provided by geometry optimization and PES scans.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate details of chemical reactions involving complex molecules like α-Tosyl-(2,4-dichlorobenzyl) isocyanide. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to predict the reactivity, regioselectivity, and stereoselectivity of this compound in various chemical transformations. These computational models provide valuable insights into reaction mechanisms, transition states, and product distributions, thereby guiding synthetic efforts and deepening our understanding of the molecule's chemical behavior.

The reactivity of α-Tosyl-(2,4-dichlorobenzyl) isocyanide is largely dictated by the interplay of its functional groups: the isocyanide, the tosyl group, and the 2,4-dichlorobenzyl moiety. The isocyanide carbon can exhibit both nucleophilic and electrophilic character, making it a versatile reactant. The adjacent tosyl group and the acidic α-carbon are also key to its reactivity profile, particularly in base-mediated reactions. organic-chemistry.org

Computational approaches such as DFT can be employed to model the electronic structure of α-Tosyl-(2,4-dichlorobenzyl) isocyanide and predict its reactivity. Key parameters derived from these calculations, including Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and global reactivity indices, offer a quantitative basis for these predictions.

For instance, in a hypothetical cycloaddition reaction, the interaction between the FMOs of α-Tosyl-(2,4-dichlorobenzyl) isocyanide and a reacting partner would govern the feasibility and rate of the reaction. A smaller energy gap between the HOMO of the isocyanide and the LUMO of a dipolarophile (or vice versa) would indicate a more favorable interaction and a higher reaction rate.

The regioselectivity of reactions involving α-Tosyl-(2,4-dichlorobenzyl) isocyanide, such as 1,3-dipolar cycloadditions, can be rationalized by analyzing the atomic orbital coefficients of the FMOs and local reactivity descriptors like Fukui functions. researchgate.net These analyses help identify the most likely sites of bond formation between the reacting molecules. By calculating the activation energies for all possible regioisomeric transition states, the most favorable reaction pathway and the major regioisomer can be predicted.

Stereoselectivity in reactions of α-Tosyl-(2,4-dichlorobenzyl) isocyanide can also be investigated computationally. By mapping the potential energy surface and locating the transition states for the formation of different stereoisomers (e.g., enantiomers or diastereomers), the kinetic and thermodynamic product distributions can be predicted. The calculated energy differences between competing diastereomeric transition states can provide a quantitative prediction of the diastereomeric excess (de) or enantiomeric excess (ee).

To illustrate the type of data generated from such computational studies, the following tables present hypothetical results for the [3+2] cycloaddition reaction of α-Tosyl-(2,4-dichlorobenzyl) isocyanide with a generic alkene.

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -6.85 | -1.23 | 5.62 |

| Alkene (Generic) | -9.50 | 1.50 | 11.00 |

This hypothetical data suggests that the reaction is likely to be initiated by the interaction of the HOMO of the isocyanide with the LUMO of the alkene, as this represents the smaller energy gap.

Table 2: Predicted Activation Energies for Regioisomeric Transition States

| Regioisomer | Transition State | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

| A | TS-A | 15.2 | 0.0 |

| B | TS-B | 18.5 | 3.3 |

Based on this hypothetical data, Regioisomer A would be the kinetically favored product due to its lower activation energy.

Table 3: Predicted Stereoselectivity based on Diastereomeric Transition States

| Stereoisomer | Transition State | Activation Energy (kcal/mol) | Predicted Product Ratio |

| Endo | TS-Endo | 15.2 | 95 |

| Exo | TS-Exo | 17.0 | 5 |

These hypothetical calculations predict a high degree of endo selectivity for this cycloaddition reaction.

Synthesis and Reactivity of Analogues and Derivatives of A Tosyl 2,4 Dichlorobenzyl Isocyanide

Alterations of the Sulfonyl Group and their Influence on Chemical Behavior

The p-toluenesulfonyl (tosyl) group is a cornerstone of the reactivity of this class of compounds, primarily because it is an excellent leaving group and it enhances the acidity of the α-proton. organic-chemistry.orgresearchgate.net The term "tosylate" refers to the toluenesulfonate (B8598656) group (–OTs), which is well-known for its leaving group ability in SN2 reactions. wikipedia.org In reactions involving TosMIC and its derivatives, the tosyl group typically departs as p-toluenesulfinic acid or its salt. mdpi.com The effectiveness of the sulfonyl moiety in these roles can be modulated by altering the substituents on its aryl ring.